BenchChemオンラインストアへようこそ!

TASP0433864

mGlu2 PAM EC50 potency comparison

TASP0433864 is the definitive pure mGlu2 positive allosteric modulator for antipsychotic research. Unlike orthosteric agonists (LY404039) that activate both mGlu2/3, or ago-PAMs (BINA) with ~20% intrinsic activity, TASP0433864 shows zero agonist activity at ≤30 µM – ensuring observed effects reflect endogenous glutamate potentiation only. Species-conserved EC50 (199 nM human, 206 nM rat) enables direct in vitro–in vivo translation. Validated in ketamine/methamphetamine hyperlocomotion and cortical gamma oscillation models. Choose TASP0433864 for pharmacologically definitive, reproducible mGlu2 allosteric modulation studies.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
Cat. No. B611173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASP0433864
SynonymsTASP0433864, TASP0433864, TASP0433864
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N
InChIInChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1
InChIKeyIZYYTLCSQBACIP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TASP0433864: A Selective mGlu2 Positive Allosteric Modulator for Antipsychotic and Impulsivity Research


TASP0433864 [(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide] is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor [1]. It exhibits EC50 values of 199 nM and 206 nM against human and rat mGlu2 receptors, respectively, without exerting intrinsic agonist activity [1]. Preclinical studies have demonstrated antipsychotic-like activity, with TASP0433864 attenuating excess glutamatergic neurotransmission in rodent models of psychosis [1].

Why Not All mGlu2 PAMs Are Interchangeable: The Quantitative Case for TASP0433864


Substituting TASP0433864 with another mGlu2 PAM without rigorous validation can compromise experimental outcomes. Structurally diverse mGlu2 allosteric modulators exhibit distinct pharmacological profiles, including differences in potency, efficacy cooperativity, and binding modes [1]. Moreover, off-target activities at related receptors (e.g., mGlu3, 5-HT2B) vary significantly among compounds, making direct substitution unreliable . The quantitative evidence below delineates exactly where TASP0433864 differentiates from common alternatives like BINA, CBiPES, and orthosteric agonists such as LY379268.

Quantitative Differentiation of TASP0433864 from Key mGlu2 Modulators


Comparative In Vitro Potency: TASP0433864 vs. BINA, CBiPES, and LY487379

TASP0433864 exhibits an EC50 of 199 nM (human) and 206 nM (rat) for mGlu2 receptor potentiation in recombinant cell assays [1]. In contrast, BINA, a widely used mGlu2 PAM, has a reported EC50 of 33.2 nM , while CBiPES has an EC50 of 92.8 nM . LY487379, another early PAM, has an EC50 of 168 nM . While BINA is more potent in vitro, TASP0433864 offers moderate potency that may be advantageous for in vivo dosing regimens requiring a wider therapeutic window.

mGlu2 PAM EC50 potency comparison

Receptor Selectivity: TASP0433864 Exhibits High Specificity for mGlu2 over mGlu3

TASP0433864 has negligible activity at other mGlu receptor subtypes, including mGlu3, and no significant affinity for a broad panel of receptors and transporters [1]. However, it shows moderate off-target inhibition at 5-HT2B (72% at 10 µM) and MAO-B (92% at 10 µM) . In contrast, the orthosteric agonist LY379268 acts on both mGlu2 and mGlu3 receptors with EC50 values of approximately 10 nM and 100 nM, respectively, lacking the subtype selectivity of TASP0433864 [2].

mGlu2 selectivity off-target activity 5-HT2B

In Vivo Antipsychotic-Like Activity: Inhibition of Psychostimulant-Induced Hyperlocomotion

TASP0433864 significantly inhibited ketamine-induced hyperlocomotion in mice and methamphetamine-induced hyperlocomotion in rats (P<0.05) [1]. While exact ED50 values are not reported, the effect was dose-dependent and statistically significant. In comparison, the mGlu2/3 agonist LY379268 also reduces hyperlocomotion but can cause motor impairment at higher doses [2]. Other mGlu2 PAMs like CBiPES have shown efficacy in PCP-induced hyperlocomotion, but head-to-head data with TASP0433864 are lacking [3].

antipsychotic locomotor activity ketamine methamphetamine

Direct Head-to-Head Comparison: TASP0433864 vs. LY379268 in Reducing Impulsive Behavior

In a head-to-head study using the 5-choice serial reaction time task (5-CSRTT), both TASP0433864 (3 mg/kg) and the mGlu2/3 agonist LY379268 (1 mg/kg) significantly reduced premature responses, a measure of impulsivity, in mice (P<0.05) [1]. The effect sizes were comparable between the two compounds, demonstrating that TASP0433864 can achieve similar behavioral outcomes as an orthosteric agonist through an allosteric mechanism.

impulsivity 5-CSRTT mGlu2 PAM LY379268

Optimal Research Applications for TASP0433864 Based on Verified Differentiation


Antipsychotic Drug Discovery: Validating mGlu2 PAM Efficacy in Hyperdopaminergic and Hyperglutamatergic Models

TASP0433864's ability to attenuate both ketamine- and methamphetamine-induced hyperlocomotion [1] makes it a suitable tool for testing mGlu2 PAM efficacy in models of positive symptoms of schizophrenia. Its moderate potency and selectivity for mGlu2 over mGlu3 allow for dose-response studies without confounding group II mGlu receptor activation, providing cleaner mechanistic insights compared to orthosteric agonists like LY379268.

Impulsivity and Cognitive Control Research: Dissecting mGlu2-Specific Contributions to Behavioral Regulation

The direct comparison with LY379268 in the 5-CSRTT [2] positions TASP0433864 as a valuable probe to investigate mGlu2-specific contributions to impulsivity control. Because TASP0433864 does not activate mGlu3, it circumvents the mixed pharmacology of orthosteric ligands, enabling more precise dissection of mGlu2-mediated behavioral effects.

Electrophysiological Studies of Glutamatergic Neurotransmission: Presynaptic Inhibition Assays

TASP0433864's potentiation of DCG-IV-induced inhibition of field excitatory postsynaptic potentials in hippocampal slices [1] validates its utility in ex vivo electrophysiology experiments aimed at quantifying mGlu2-mediated presynaptic modulation of glutamate release. This makes it a suitable tool for studying synaptic plasticity and network excitability in brain slices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TASP0433864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.